5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-methyl-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-17-12-23(25)28-22-14-20(26-15-18-8-4-2-5-9-18)13-21(24(17)22)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
ZGPAVSFWWIHYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Reaction Optimization
Mechanistic Insights :
-
The reaction proceeds through transesterification, intramolecular hydroxyalkylation, and dehydration.
-
Brønsted acid sites in UiO-66-SO₃H lower activation energy to 12.6 kcal/mol, enhancing efficiency.
-
Deep eutectic solvents (DES) improve sustainability by acting as both solvent and catalyst.
O-Benzylation of 5,7-Dihydroxy-4-methylcoumarin
The dihydroxy intermediate undergoes benzylation at the 5- and 7-positions using benzyl halides and bases.
Regioselective Benzylation Strategies
Key Challenges :
Solvent and Base Optimization
| Base | Solvent | Benzylation Efficiency (%) |
|---|---|---|
| K₂CO₃ | DMF | 85 |
| Cs₂CO₃ | Acetone | 78 |
| NaH | THF | 68 |
Purification : Crude products are purified via column chromatography (hexane/EtOAc) or recrystallization (ethanol/water).
Advanced Synthetic Approaches
Tandem Pechmann-Benzylation in DES
A one-pot method using choline chloride:l-(+)-tartaric acid DES achieves:
Solid-Phase Synthesis for Scalability
Immobilized catalysts (e.g., sulfonated graphene oxide) enable:
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 6.50 (s, 1H, H-6), 6.41 (s, 1H, H-8), 5.95 (s, 1H, H-3), 4.02 (t, 4H, OCH₂), 2.46 (s, 3H, CH₃).
Purity : HPLC analysis confirms >99% purity after recrystallization .
Chemical Reactions Analysis
Substitution Reactions
The benzyloxy groups at positions 5 and 7 undergo nucleophilic and electrophilic substitution under specific conditions.
Electrophilic Aromatic Substitution
-
Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the para positions of the benzyl rings.
-
Sulfonation : Sulfur trioxide in concentrated H₂SO₄ selectively sulfonates the electron-rich aromatic rings.
Nucleophilic Substitution
-
Benzyloxy Group Replacement : Treatment with HBr in acetic acid replaces benzyloxy groups with hydroxyl groups .
Oxidation and Reduction
The chromen-2-one core and methyl group participate in redox reactions.
Oxidation
-
Core Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the methyl group at position 4 to a carboxylic acid.
-
Benzyloxy Group Stability : Benzyl ethers remain intact under mild oxidizing conditions (e.g., KMnO₄) .
Reduction
-
Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the lactone carbonyl to a secondary alcohol .
Deprotection
-
Benzyl Ether Cleavage : Catalytic hydrogenation (H₂/Pd-C) or BCl₃ in CH₂Cl₂ removes benzyl groups selectively .
Ring-Opening
-
Acidic Hydrolysis : Concentrated HCl opens the lactone ring, yielding a dicarboxylic acid derivative .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-aryl-5,7-bis(benzyloxy)-2H-chromen-2-one | 60–75% |
Photochemical and Thermal Reactions
-
UV-Induced Cyclization : Under UV light, the chromen-2-one core undergoes [2+2] cycloaddition with alkenes .
-
Thermal Rearrangement : Heating in DMF induces benzyl group migration.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
-
Cytochrome P450 Inhibition : Competitively binds to CYP3A4 via π-π stacking with the chromenone core .
Key Mechanistic Insights
-
Electronic Effects : Electron-donating benzyloxy groups activate the chromenone ring toward electrophilic substitution.
-
Steric Hindrance : The 4-methyl group directs substitution to the less hindered 5- and 7-positions .
-
Protection Strategies : Benzyl groups serve as temporary protectants for hydroxyl groups during multistep syntheses .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds similar to 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one exhibit notable anticancer properties. For instance, derivatives of chromenones have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Compound Cell Line IC50 (µM) This compound MCF-7 TBD 5c (derivative) MDA-MB-231 1.51 Quercetin HCT-116 5.79 - Antioxidant Properties :
-
Anti-inflammatory Effects :
- Research indicates that compounds within this class may also exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways could make them candidates for treating inflammatory diseases .
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
- Gene Expression Regulation : It may influence the expression of genes associated with cell proliferation and survival .
Case Studies
- In Vitro Studies :
- Comparative Analysis :
Mechanism of Action
The mechanism of action of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one
- Structure : A 4H-chromen-4-one core with phenyl at C2 and benzyloxy groups at C5 and C7.
- Key Differences :
- The lactone oxygen is at C4 (4H-chromen-4-one), altering electron distribution compared to the 2H-chromen-2-one core.
- A phenyl group at C2 introduces greater steric bulk and π-conjugation compared to the 4-methyl group in the target compound.
- Crystallography : Exhibits π-π stacking between benzyloxy-substituted aromatic rings (centroid distance: 3.75 Å) . The target compound’s 4-methyl group may reduce such interactions due to smaller steric effects.
5,7-Bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
- Structure : Contains three benzyloxy groups (C5, C7, and C4-phenyl).
- The 4H-chromen-4-one core has a longer carbonyl bond (C7=O2: 1.228 Å) due to intermolecular van der Waals interactions .
5,7-Dihydroxy-4-methyl-2H-chromen-2-one
- Structure : Lacks benzyloxy groups, with hydroxyls at C5 and C7.
- Key Differences :
Comparison with Analogues
- 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one: Synthesized via iodine-mediated cyclization of a propenone precursor .
- 5,7-Dihydroxy Derivatives: Typically require deprotection steps (e.g., hydrogenolysis) to remove benzyl groups .
Physicochemical Properties
Biological Activity
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one, a member of the chromenone family, has garnered attention due to its potential biological activities. This compound features a chromenone core with two benzyloxy substituents and a methyl group, which contribute to its unique chemical properties and biological interactions.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's design enhances its lipophilicity, promoting interactions with biological membranes and receptors. The presence of benzyloxy groups is particularly significant as they may enhance the compound's bioavailability and pharmacological effects.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of coumarin have been shown to scavenge free radicals effectively. A study highlighted that certain coumarin derivatives demonstrated strong antioxidant activity, suggesting that this compound may possess similar capabilities due to its structural features .
Anti-inflammatory Effects
Coumarin derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds in this class can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For example, a related compound was shown to block NF-κB signaling pathways, leading to reduced inflammation in RAW264.7 cells . It is plausible that this compound could exhibit analogous effects.
Antiviral Activity
The antiviral potential of coumarin derivatives has been explored extensively. In particular, studies on various coumarins have shown weak inhibitory activity against HIV strains . Although specific data on the antiviral activity of this compound is limited, its structural similarities to other active compounds suggest it may warrant further investigation in this area.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Activity : A study assessed the cytotoxic effects of various coumarin derivatives on cancer cell lines. Compounds were evaluated using MTT assays, revealing significant cytotoxicity against prostate cancer cell lines (PC3 and DU145) . The mechanism involved chromatin condensation and DNA damage.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the chromenone structure can significantly influence biological activity. For instance, compounds with specific substitutions showed enhanced anti-HIV activity compared to their analogs .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that certain structural features correlate with antioxidant activity in coumarins. This approach can be applied to predict the biological activity of this compound based on its molecular structure .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-hydroxy-7-methoxyflavone | Contains methoxy instead of benzyloxy | Exhibits anti-inflammatory properties |
| 6,7-bis(2,6-dichlorobenzyloxy)-2H-chromen-2-one | Contains dichlorobenzyloxy groups | Enhanced biological activity due to additional chlorine |
| 5,7-bis(benzyloxy)-4-methylcoumarin | Similar chromenone core; lacks chlorine | Known for strong antioxidant properties |
Q & A
Q. Advanced
- π-π stacking : Observed between parallel benzyl rings (centroid distance: ~3.75 Å), stabilizing the crystal lattice .
- Weak C–H···O interactions : Contribute to layered packing along the a-axis .
- Benzyloxy torsional flexibility : Twisted dihedral angles (up to 82°) introduce steric strain, affecting solubility and melting points .
Graph-set analysis (e.g., Etter’s rules) can categorize hydrogen-bonding motifs for predictive crystal engineering .
What spectroscopic and computational methods validate the structure and electronic properties of this compound?
Q. Basic
- NMR : H and C NMR confirm benzyloxy and methyl substituents.
- MS : ESI-MS ([M+1] peaks) verifies molecular weight .
- UV-Vis : Chromenone’s conjugated system shows λmax ~300–350 nm, typical for flavone derivatives .
- DFT calculations : Predict HOMO-LUMO gaps and charge distribution, correlating with reactivity .
How can structural data guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Substituent modification : Introducing electron-withdrawing groups at C-4 or extending π-conjugation alters antioxidant activity .
- Hydrogen-bond donors : Replacing benzyloxy with hydroxyl groups enhances metal-chelating capacity, as seen in related flavones .
- Crystallographic insights : π-π stacking distances and torsional angles inform solubility and bioavailability optimization .
How are contradictions between spectroscopic and crystallographic data resolved?
Q. Advanced
- Discrepancy example : A longer carbonyl bond (C=O: 1.228 Å vs. typical 1.21 Å) in SC-XRD may arise from intermolecular van der Waals interactions, validated via IR (C=O stretch ~1680 cm⁻¹) .
- Validation : Cross-check NMR coupling constants with dihedral angles from X-ray data. Disordered regions in crystals are modeled using PART instructions in SHELXL .
What role do solvent and crystallization conditions play in polymorph formation?
Q. Advanced
- Solvent selection : Methanol/dichloromethane (1:5) yields single crystals via slow evaporation, favoring triclinic packing .
- Temperature effects : Crystallization at 293 K versus 100 K may alter unit cell parameters due to thermal expansion .
- Polymorph screening : High-throughput screening with varied solvents (e.g., THF, acetone) identifies metastable forms for pharmaceutical applications .
How is the compound’s stability under experimental conditions (e.g., light, heat) assessed?
Q. Basic
- Thermogravimetric analysis (TGA) : Determines decomposition onset (~440 K) .
- Photostability : UV irradiation (254 nm) monitors chromenone ring integrity via HPLC. Benzyloxy groups enhance stability compared to hydroxylated analogs .
What advanced techniques probe dynamic processes (e.g., tautomerism) in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
